rac-13-Hydroxydocosapentaenoic Acid
Overview
Description
(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 13th carbon position. This compound is notable for its multiple double bonds and its potential biological activities. It is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and known for its health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid typically involves the selective hydroxylation of docosahexaenoic acid. This can be achieved through various chemical and enzymatic methods. One common approach is the use of lipoxygenase enzymes, which catalyze the addition of a hydroxyl group to specific positions on the fatty acid chain under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. These processes are optimized for high yield and purity, often involving fermentation followed by extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions
(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 13-ketodocosa-7,10,14,16,19-pentaenoic acid.
Reduction: Formation of 13-hydroxydocosahexaenoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic agent for conditions related to inflammation and oxidative stress.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The biological effects of (7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in the metabolism of fatty acids and influence the production of signaling molecules such as eicosanoids. These interactions can lead to anti-inflammatory and antioxidant effects, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid (DHA): The parent compound, known for its health benefits.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar biological activities.
13-Hydroxyoctadecadienoic Acid (13-HODE): A hydroxylated derivative of linoleic acid.
Uniqueness
(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple double bonds
Properties
IUPAC Name |
(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,12-13,15-16,18,21,23H,2,5,8,10-11,14,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,16-13-,18-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXSGJODUCMLMK-RBIAUOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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